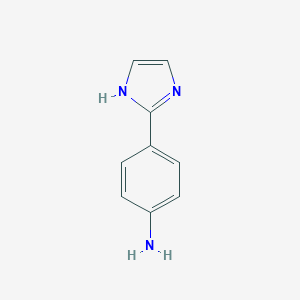

4-(1H-imidazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBDHQDPAGRRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634598 | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-33-2 | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 4-(1H-imidazol-2-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of a nitro-substituted imidazole intermediate, followed by a chemoselective reduction to the desired aniline. Detailed experimental protocols, quantitative data, and a logical workflow of the synthesis are presented below.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence:

-

Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole. This initial step involves the construction of the imidazole ring. A well-established method for this transformation is the Debus-Radziszewski reaction, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

-

Step 2: Reduction of 2-(4-nitrophenyl)-1H-imidazole. The nitro group of the intermediate is then selectively reduced to an amine to yield the final product, this compound. Several methods are effective for this transformation, including catalytic hydrogenation and chemical reduction.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

This procedure is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[1][2][3][4][5]

Materials:

-

Glyoxal (40% solution in water)

-

4-Nitrobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and a molar excess of ammonium acetate (at least 3 equivalents) in glacial acetic acid.

-

To this solution, add glyoxal (40% aqueous solution, 1 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

-

Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 2-(4-nitrophenyl)-1H-imidazole.

Step 2: Reduction of 2-(4-nitrophenyl)-1H-imidazole to this compound

Two effective methods for the reduction of the nitro group are presented below. The choice of method may depend on the available equipment and desired reaction conditions.

Method A: Catalytic Hydrogenation [6][7][8][9]

Materials:

-

2-(4-nitrophenyl)-1H-imidazole

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

Procedure:

-

In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

Method B: Chemical Reduction with Tin(II) Chloride [10][11][12][13]

Materials:

-

2-(4-nitrophenyl)-1H-imidazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension with stirring.

-

Heat the reaction mixture to reflux (around 80 °C) for 1-3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate several times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

III. Quantitative Data

The following table summarizes the expected quantitative data for the key compounds in this synthesis. Please note that the yields are indicative and may vary based on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 2-(4-nitrophenyl)-1H-imidazole | C₉H₇N₃O₂ | 189.17 | 240-242[14] | 70-85 |

| This compound | C₉H₉N₃ | 159.19 | Not Reported | 80-95 |

IV. Characterization Data

2-(4-nitrophenyl)-1H-imidazole:

-

¹H NMR (DMSO-d₆): δ 13.17 (br s, 1H, NH), 8.37-7.90 (m, 4H, Ar-H), 7.75-7.27 (m, 2H, imidazole-H).[14]

-

¹³C NMR (DMSO-d₆): δ 146.99, 143.76, 136.51, 128.96, 127.68, 126.21, 124.74.[14]

-

IR (KBr, cm⁻¹): 3392 (N-H), 3078 (Ar C-H), 1598 (C=N), 1513, 1336 (NO₂).[14]

This compound:

-

Expected ¹H NMR (DMSO-d₆): Signals corresponding to the aminophenyl protons (likely two doublets in the aromatic region), imidazole ring protons, and a broad singlet for the NH₂ and imidazole NH protons.

-

Expected IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amine and imidazole, C-H stretching of the aromatic and imidazole rings, and C=N stretching of the imidazole ring. The strong NO₂ stretching bands around 1513 and 1336 cm⁻¹ from the starting material will be absent.

-

Expected MS (ESI): m/z [M+H]⁺ at approximately 160.08.

V. Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

This comprehensive guide provides a clear and detailed pathway for the synthesis of this compound. The described protocols are based on well-established chemical transformations and can be adapted to various laboratory settings. The provided data and diagrams are intended to facilitate the successful execution of this synthesis for researchers and professionals in the field of drug discovery and development.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 11. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide on 4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-2-yl)aniline, with the CAS number 13682-33-2, is a heterocyclic aromatic amine. Its structure, featuring a reactive aniline moiety and a versatile imidazole ring, makes it a molecule of interest for medicinal chemistry and materials science. This technical guide provides a summary of the available chemical properties and a discussion of related compounds to offer a predictive context for its potential applications and synthetic strategies. Due to the limited availability of published experimental data for this specific isomer, information from closely related analogues is presented to infer potential characteristics and methodologies.

Core Chemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | ChemNorm[1] |

| Molecular Weight | 159.19 g/mol | ChemNorm[1] |

| Melting Point | 150-152 °C | Hoffman Fine Chemicals[2] |

| Appearance | Red solid | Hoffman Fine Chemicals[2] |

Note: Other key properties such as boiling point, solubility, pKa, and detailed spectroscopic data have not been found in the reviewed literature for this specific compound. To provide a frame of reference, properties for the related isomer, 4-(1H-imidazol-4-yl)aniline, include a molecular weight of 159.19 g/mol and a topological polar surface area of 54.7 Ų.[3]

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound was not found in the available literature. However, general synthetic routes for closely related 2-arylimidazole compounds can provide a foundational methodology. The synthesis of the benzimidazole analogue, 4-(1H-benzo[d]imidazol-2-yl)aniline, for instance, is well-documented and typically involves the condensation of o-phenylenediamine with p-aminobenzoic acid.[4][5]

A plausible synthetic pathway for this compound could be inferred from the synthesis of its dichlorinated analogue, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. This suggests a two-step process involving the reduction of a nitroaniline precursor followed by the formation of the imidazole ring.

Hypothetical Experimental Workflow for Synthesis

The following diagram outlines a potential workflow for the synthesis of this compound, adapted from methodologies for similar compounds.

Spectroscopic Characterization (Predicted)

¹H NMR: The spectrum would be expected to show signals for the protons on the aniline and imidazole rings. The protons on the aniline ring would likely appear as two doublets in the aromatic region. The chemical shifts of the imidazole protons would be influenced by the electronic effects of the aniline substituent.

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the aniline and imidazole groups, C-N stretching, and aromatic C-H and C=C stretching.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 159.19.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader family of imidazole-containing compounds is known for a wide range of biological activities. For instance, derivatives of the related 4-(1H-benzo[d]imidazol-2-yl)aniline have been investigated for their potential as anti-HCV agents.[6][7][8][9] Additionally, other imidazole derivatives have been explored as inhibitors of Trypanosoma cruzi growth, potentially through the inhibition of the CYP51 enzyme.[10]

The aniline moiety is also a common feature in kinase inhibitors. While no direct data exists for the target compound, structurally related anilino-pyrimidine derivatives are known to target and inhibit protein kinases that are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Generalized Signaling Pathway for Related Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that is often targeted by aniline-based kinase inhibitors.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the aniline substructure, it should be handled with care as aromatic amines can be toxic and may be skin and eye irritants.[11] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. This guide has compiled the limited available data on its chemical properties. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided information on related analogues offers a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of this compound and its derivatives.

References

- 1. 4-(1H-Imidazol-2-yl)benzenamine | CAS: 13682-33-2 | ChemNorm [chemnorm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 4-(1H-imidazol-4-yl)aniline | C9H9N3 | CID 910176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 6. ijrpc.com [ijrpc.com]

- 7. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(1H-imidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound 4-(1H-imidazol-2-yl)aniline. This molecule is of interest in medicinal chemistry and materials science due to the presence of the pharmacologically relevant imidazole core and a versatile aniline moiety. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the key identifying features based on available data and established principles of spectroscopic interpretation for analogous structures.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 13682-33-2 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 150-152 °C |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Predicted chemical shifts are based on established increments for substituted benzene and imidazole rings. Actual experimental values may vary based on solvent and concentration.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic (Aniline) | ~7.5 - 7.7 | Doublet | 2H, ortho to imidazole |

| Aromatic (Aniline) | ~6.6 - 6.8 | Doublet | 2H, meta to imidazole |

| Imidazole | ~7.0 - 7.2 | Singlet | 2H, C4-H and C5-H |

| Amine (NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |

| Imidazole (NH) | ~12.0 - 13.0 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Imidazole | ~145 | C2 |

| Aromatic (Aniline) | ~148 | C-NH₂ |

| Aromatic (Aniline) | ~128 | C ortho to imidazole |

| Imidazole | ~120 | C4/C5 |

| Aromatic (Aniline) | ~114 | C meta to imidazole |

| Aromatic (Aniline) | ~120 | C ipso to imidazole |

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Features | Interpretation |

| IR (cm⁻¹) | 3400-3200 | N-H stretching (imidazole and aniline NH₂) |

| 3150-3000 | Aromatic C-H stretching | |

| 1630-1600 | C=N stretching (imidazole), N-H bending (aniline) | |

| 1600-1450 | Aromatic C=C stretching | |

| Mass Spectrometry (m/z) | 159 | [M]⁺ (Molecular Ion) |

| 132 | Loss of HCN from the imidazole ring | |

| 105 | Further fragmentation |

Experimental Protocols

A standard and reliable method for the synthesis of this compound involves the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde in the presence of ammonia, a reaction framework known as the Radziszewski synthesis. A common modern approach is the reaction of 4-aminobenzaldehyde with glyoxal and ammonia.

Synthesis of this compound

A representative synthetic procedure is as follows:

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, an aqueous solution of glyoxal (40%, 1.1 equivalents) is added.

-

Addition of Ammonia: The mixture is cooled in an ice bath, and a concentrated aqueous solution of ammonia (excess, e.g., 10 equivalents) is added dropwise while maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by NMR, IR, and mass spectrometry, and its melting point is determined.

Visualizing the Synthesis Workflow

The logical flow of the synthesis of this compound can be represented as a straightforward workflow diagram.

Caption: Workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific experimental details and to adapt the provided protocols to their specific laboratory conditions and research objectives.

In-Depth Technical Guide: 4-(1H-imidazol-2-yl)aniline (CAS Number: 13682-33-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 4-(1H-imidazol-2-yl)aniline CAS Number: 13682-33-2 Molecular Formula: C₉H₉N₃[1][2] Molecular Weight: 159.19 g/mol [1]

Synonyms:

-

4-(2-Imidazolyl)aniline[1]

-

2-p-Aminophenylimidazol[1]

-

2-(p-Aminophenyl)imidazole[1]

-

4-(1H-Imidazol-2-yl)benzenamine[1]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Appearance | Pale-yellow to Yellow-brown solid/powder | |

| Melting Point | 150-152 °C | [3] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [1] |

| Canonical SMILES | NC1=CC=C(C2=NC=CN2)C=C1 | [2] |

| InChI | InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | [2] |

| InChI Key | GSBDHQDPAGRRJE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While specific, detailed, and publicly available synthesis protocols for this compound are limited in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally related compounds, such as its dichloro-derivative. The final step typically involves the construction of the imidazole ring. A plausible synthetic workflow is outlined below.

Conceptual Synthetic Pathway

A common method for the synthesis of 2-aryl-imidazoles involves the condensation of an aryl aldehyde with a 1,2-dicarbonyl compound and ammonia, or the reaction of an aryl-substituted α-halo ketone with a formamide. For this compound, a potential route could involve the reaction of 4-aminobenzaldehyde with glyoxal and ammonia or a derivative.

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for similar compounds. Note: This protocol should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

-

To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid, add glyoxal (1.1 equivalents, typically as a 40% aqueous solution) and ammonium acetate (3-5 equivalents).

-

Heat the reaction mixture to reflux (around 100-120 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

-

Filter the solid, wash it with water, and dry it under vacuum to yield 2-(4-nitrophenyl)-1H-imidazole.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation: Use a catalyst like 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Chemical reduction: Use a reducing agent like stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

If using chemical reduction, neutralize the acidic solution carefully with a base to precipitate the product.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with a wide range of biological activities. The imidazole and aniline moieties are common pharmacophores found in many bioactive compounds.

Anti-parasitic Agents

Derivatives of this compound have been investigated as potential inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. The imidazole ring can interact with biological targets, and modifications of the aniline group allow for the exploration of the structure-activity relationship (SAR) to enhance potency and selectivity. Research in this area has led to the identification of compounds with nanomolar parasite growth inhibition.

Anti-HCV Agents

The benzimidazole scaffold, a related structure, is prevalent in compounds developed as inhibitors of the Hepatitis C Virus (HCV). While direct evidence for this compound is limited in the provided results, the synthesis of its derivatives for anti-HCV activity is an active area of research. These derivatives can be designed to target viral enzymes essential for replication.

General Drug Discovery Scaffold

The structure of this compound makes it a versatile scaffold for combinatorial chemistry and lead optimization in drug discovery programs. The primary amine of the aniline group can be readily functionalized to introduce a variety of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Signaling Pathway and Mechanism of Action (Hypothetical)

While specific signaling pathways directly modulated by this compound are not detailed in the available search results, a hypothetical mechanism of action for its derivatives, particularly as enzyme inhibitors, can be proposed. For instance, in the context of anti-parasitic activity, these compounds might target key enzymes in the parasite's metabolic or signaling pathways.

Caption: Hypothetical enzyme inhibition by a this compound derivative.

This diagram illustrates a scenario where a derivative of this compound acts as an inhibitor of a crucial enzyme within a parasite. By binding to the enzyme, it prevents the conversion of a substrate to an essential product, thereby disrupting the parasite's metabolic pathway and inhibiting its growth. The specific enzyme and pathway would be the focus of further research and drug development efforts.

References

A Technical Guide to the Solubility of 4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for the compound 4-(1H-imidazol-2-yl)aniline. Due to a lack of specific quantitative experimental data in publicly accessible literature, this document focuses on summarizing qualitative solubility inferences from related compounds and presenting key physicochemical properties that influence solubility. Furthermore, this guide furnishes detailed, generalized experimental protocols for determining both kinetic and thermodynamic solubility, offering a practical framework for researchers to generate specific data. A logical workflow for solubility determination is also provided as a visual guide.

Introduction

This compound is a heterocyclic compound featuring an aniline ring substituted with an imidazole group. This structural motif is of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in any research and development endeavor, as solubility impacts bioavailability, formulation, and the design of in vitro and in vivo experiments. This guide aims to collate the available information and provide practical methodologies for its experimental determination.

Physicochemical Properties and Qualitative Solubility

The hydrochloride salt form of a similar compound, 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, is reported to be soluble in water, suggesting that salt formation could be a viable strategy to enhance the aqueous solubility of this compound.[1] Another isomer, 4-(1H-imidazol-1-yl)aniline, is described as being soluble in water and organic solvents like ethanol, chloroform, and dichloromethane.

The table below summarizes key computed physicochemical properties for isomers of imidazolyl-aniline, which are crucial for predicting solubility behavior.

| Property | This compound | 4-(1H-imidazol-1-yl)aniline | 4-(1H-imidazol-4-yl)aniline |

| Molecular Formula | C₉H₉N₃ | C₉H₉N₃ | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol | 159.19 g/mol [2] | 159.19 g/mol [3] |

| XLogP3-AA | Not Available | 1.4 | 1[3] |

| Hydrogen Bond Donors | Not Available | 1 | 2[3] |

| Hydrogen Bond Acceptors | Not Available | 2 | 2[3] |

| Topological Polar Surface Area | Not Available | 43.8 Ų[2] | 54.7 Ų[3] |

| Predicted Solubility | Likely low in neutral water, higher in acidic conditions and in polar organic solvents. | Soluble in water and organic solvents. | Likely soluble in polar solvents due to higher TPSA and H-bond donors. |

Data for 4-(1H-imidazol-1-yl)aniline and 4-(1H-imidazol-4-yl)aniline are included for comparative purposes. The XLogP3 value, a measure of lipophilicity, suggests that these compounds are moderately lipophilic, which often corresponds to lower aqueous solubility.

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed, generalized protocols for determining the aqueous solubility of a compound like this compound. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are valuable for high-throughput screening in early drug discovery.[1][3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers at various pH values (e.g., pH 2.0, 5.0)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then added to an aqueous buffer. It reflects the solubility under conditions often used in in vitro biological assays.[6]

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent if using a spectrophotometer)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Protocol:

-

Compound Addition: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.[2]

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[2][6]

-

Detection of Precipitation:

-

Nephelometry (Light Scattering): Measure the turbidity of the solutions in a nephelometer. An increase in light scattering indicates the formation of a precipitate. The lowest concentration at which a significant increase in scattering is observed is considered the kinetic solubility limit.[2]

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the soluble compound is determined by comparing the absorbance to a standard curve.[2]

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific, quantitative solubility data for this compound is currently absent from the scientific literature, this guide provides a foundational understanding based on its physicochemical properties and those of related structures. For drug development professionals and researchers, the detailed experimental protocols for both thermodynamic and kinetic solubility offer a clear path forward for generating the necessary empirical data. The provided workflows serve as a practical visual aid for laboratory implementation. The generation of such data will be invaluable for the future development and application of this compound.

References

- 1. enamine.net [enamine.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

"stability of 4-(1H-imidazol-2-yl)aniline"

An In-depth Technical Guide to the Stability of 4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bi-functional molecule featuring a 2-substituted imidazole ring and an aniline moiety. Both functional groups are common in pharmacologically active compounds, making the stability of this scaffold a critical parameter in drug discovery and development. Understanding the chemical stability of this compound is essential for defining its shelf-life, developing stable formulations, and identifying potential degradation products that could impact safety and efficacy.

This technical guide provides a comprehensive overview of the potential stability profile of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways and provides detailed, adaptable experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing stability studies and developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | ChemNorm |

| Molecular Weight | 159.19 g/mol | ChemNorm |

| Appearance | Solid (predicted) | - |

| pKa (most basic) | 6.5 (predicted, imidazole N) | - |

| pKa (most acidic) | 16.0 (predicted, imidazole N-H) | - |

| LogP | 1.5 (predicted) | - |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The primary sites of instability are the aniline functional group, which is susceptible to oxidation, and the imidazole ring, which can undergo oxidation and hydrolysis under certain conditions.

Oxidative Degradation

The aniline moiety is prone to oxidation, which can lead to the formation of colored degradants. Common oxidative pathways for anilines include the formation of nitroso, nitro, and polymeric species. The imidazole ring itself can also be oxidized. The aerobic oxidation of 2-arylimidazolines to 2-arylimidazoles is a known transformation, suggesting the imidazole ring is susceptible to oxidative conditions.[1][2][3]

Hydrolytic Degradation

While the imidazole ring is generally stable to hydrolysis, ring-opening can occur under harsh acidic or basic conditions. Studies on the hydrolysis of imidazole-2-ylidenes have shown that the ring can be cleaved.[4] The stability of this compound to hydrolysis across a range of pH values would need to be experimentally determined.

Photolytic Degradation

Aromatic amines and heterocyclic compounds can be susceptible to photolytic degradation. Exposure to UV or visible light may induce oxidation or other rearrangements. The extent of degradation will depend on the wavelength and intensity of the light source.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For imidazole-containing polymers, thermal degradation can lead to the elimination of the imidazole side group.[5] For this compound, thermal stress could lead to fragmentation of the molecule or polymerization.

A logical workflow for investigating these potential degradation pathways is illustrated below.

Workflow for Stability Investigation

Quantitative Stability Data (Hypothetical)

As no experimental data is available, Table 2 presents a hypothetical summary of results from a forced degradation study on this compound. This table illustrates how quantitative data should be presented. The percentage degradation would be determined by a validated stability-indicating HPLC method.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | No. of Degradants |

| Hydrolysis | 0.1 M HCl | 24 h | 60°C | 5.2 | 1 |

| 0.1 M NaOH | 24 h | 60°C | 12.8 | 2 | |

| Water | 24 h | 60°C | < 1.0 | 0 | |

| Oxidation | 3% H₂O₂ | 24 h | RT | 25.6 | 3 |

| Thermal | Dry Heat | 48 h | 80°C | 3.1 | 1 |

| Photolytic | ICH Q1B Option 2 | - | RT | 8.5 | 2 |

Experimental Protocols

The following are detailed, proposed protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method for this compound. These protocols are based on standard industry practices and methods published for similar compounds.[6][7][8][9]

Protocol for Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to understand its degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (NaOH), 1 M and 0.1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

HPLC grade water, acetonitrile, and methanol

-

pH meter

-

Calibrated oven, photostability chamber, and water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Heat the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

-

Also, expose a solution of the compound (1 mg/mL) to the same conditions.

-

At appropriate time points, dissolve the solid sample or dilute the solution sample with mobile phase.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, prepare samples for analysis.

-

-

Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 5.2).

The relationship between the different stress conditions and the analytical evaluation is depicted in the following diagram.

Forced Degradation Experimental Workflow

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.

Instrumentation and Materials:

-

HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Degraded samples from Protocol 5.1.

Chromatographic Conditions (Starting Point):

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) and acquire PDA data from 200-400 nm.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Specificity: Inject the undegraded sample and all degraded samples. The method is considered specific if all degradation products are resolved from the main peak and from each other (resolution > 1.5). Peak purity analysis using the PDA detector should be performed to confirm the homogeneity of the main peak in the presence of degradants.

-

Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (should be > 0.999).

-

Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at three concentration levels (low, medium, high). The recovery should be within 98-102%, and the relative standard deviation (RSD) for precision should be less than 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Conclusion

While specific stability data for this compound is not currently available, this guide provides a robust framework for its investigation based on the known chemistry of 2-arylimidazoles and anilines. The primary anticipated degradation pathways are oxidation of the aniline ring and potential hydrolysis or oxidation of the imidazole ring under strenuous conditions. The provided experimental protocols offer a comprehensive starting point for performing forced degradation studies and developing a validated, stability-indicating HPLC method. Such studies are indispensable for the successful development of any pharmaceutical product containing this chemical scaffold.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmtech.com [pharmtech.com]

- 7. asianjpr.com [asianjpr.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-(1H-imidazol-2-yl)aniline

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-(1H-imidazol-2-yl)aniline. The information is intended for researchers, scientists, and drug development professionals working with imidazole-containing compounds.

Molecular Structure and Properties

This compound, also known as 2-(4-aminophenyl)-1H-imidazole, is a heterocyclic organic compound featuring a central imidazole ring substituted with an aminophenyl group. The presence of both the imidazole and aniline moieties imparts this molecule with unique chemical properties and potential for diverse applications in medicinal chemistry and materials science.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [PubChem CID: 13682-33-2] |

| Molecular Weight | 159.19 g/mol | [PubChem CID: 13682-33-2] |

| Melting Point | 150-152 °C | [Supplier Data] |

| Appearance | Likely a solid powder | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its nitro-precursor, 2-(4-nitrophenyl)-1H-imidazole, via the Radziszewski imidazole synthesis. The subsequent step is the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

This protocol is based on the general principles of the Radziszewski reaction for the synthesis of 2-aryl-imidazoles.

Materials:

-

4-Nitrobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and ammonium acetate (3-4 equivalents) in glacial acetic acid.

-

To this solution, add glyoxal (1.1 equivalents) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-(4-nitrophenyl)-1H-imidazole.

-

Dry the purified product under vacuum.

Experimental Protocol: Reduction of 2-(4-nitrophenyl)-1H-imidazole

This protocol outlines a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.

Materials:

-

2-(4-nitrophenyl)-1H-imidazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Suspend 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Spectroscopic and Crystallographic Data

Due to the limited availability of comprehensive experimental data specifically for this compound in the searched literature, the following tables include data for the precursor 2-(4-nitrophenyl)-1H-imidazole where available, and expected ranges for the final product based on analogous compounds.

Spectroscopic Data for 2-(4-nitrophenyl)-1H-imidazole

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 13.17 (br s, 1H, NH), 8.37-7.90 (m, 4H, Ar-H), 7.75-7.27 (m, 2H, imidazole-H) |

| ¹³C NMR (DMSO-d₆) | δ 146.99, 143.76, 136.51, 128.96, 127.68, 126.21, 124.74 |

| IR (KBr, cm⁻¹) | 3392 (N-H), 3078 (C-H arom), 1598 (C=N), 1513 (NO₂ asym), 1336 (NO₂ sym) |

| Mass Spectrometry (EI) | m/z (%): 189 (M⁺) |

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ ~12.0 (br s, 1H, NH-imidazole), ~7.5 (d, 2H, Ar-H), ~7.0 (s, 2H, imidazole-H), ~6.6 (d, 2H, Ar-H), ~5.5 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~150 (C-NH₂), ~145 (C-imidazole), ~128 (Ar-CH), ~120 (imidazole-CH), ~114 (Ar-CH) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine and imidazole), ~3100 (C-H arom), ~1620 (N-H bend), ~1600 (C=C arom) |

| Mass Spectrometry (EI) | m/z (%): 159 (M⁺) |

Note: The predicted data is based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-nitrobenzaldehyde.

Caption: Two-step synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis.

An In-depth Technical Guide to the Biological Activity of 4-(1H-imidazol-2-yl)aniline

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential. The compound 4-(1H-imidazol-2-yl)aniline, featuring a 2-arylimidazole motif, represents a key starting point for the development of novel therapeutic agents. While direct and extensive biological studies on this compound are limited in publicly available literature, the vast body of research on its derivatives and structural analogs provides a strong foundation for understanding its potential pharmacological profile. This technical guide consolidates the available information on this compound and its closely related analogs, offering insights into its synthesis, chemical properties, and, most importantly, its potential biological activities. The focus is on providing a comprehensive resource for researchers to explore the therapeutic promise of this chemical entity.

Chemical Properties and Synthesis

This compound is a solid with a molecular weight of 159.19 g/mol and a melting point range of 143-147 °C. Its chemical structure consists of an aniline ring substituted with an imidazole group at the 4-position.

Synthesis of this compound Derivatives:

A general method for the synthesis of 2-arylimidazole derivatives involves the reaction of an appropriate aldehyde with an alpha-dicarbonyl compound and ammonia, as in the Radziszewski synthesis. For derivatives of this compound, a common starting material is 4-aminobenzaldehyde or a related aniline derivative.

Illustrative Synthetic Pathway for a Derivative:

The synthesis of derivatives often begins with the protection of the aniline group, followed by the construction of the imidazole ring, and subsequent deprotection and further functionalization. For instance, derivatives of the benzimidazole analog, 4-(1H-benzo[d]imidazol-2-yl)aniline, are synthesized from the condensation of o-phenylenediamine with p-aminobenzoic acid.[1]

Potential Biological Activities and Therapeutic Targets

The biological activities of derivatives of this compound are diverse, with significant potential in oncology, infectious diseases, and inflammatory conditions. The following sections detail the observed activities of its close structural analogs.

Anticancer Activity

Derivatives of 2-arylimidazoles are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition:

Many imidazole-based compounds are potent kinase inhibitors. For example, derivatives of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are key intermediates in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. While no direct kinase inhibition data for this compound is available, its core structure is a viable scaffold for designing novel kinase inhibitors.

Hypothesized Kinase Inhibition Signaling Pathway:

The diagram below illustrates a generalized signaling pathway that could be targeted by kinase inhibitors derived from the this compound scaffold.

Anti-infective Properties

The imidazole scaffold is a key component of many antifungal and antibacterial agents. Derivatives of this compound have been investigated for their potential as anti-infective drugs.

Antimicrobial Activity of Structural Analogs:

Studies on various 2-arylimidazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, certain benzimidazole derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.[2]

Enzyme Inhibition

Beyond kinase inhibition, the 2-arylimidazole scaffold has been explored for its inhibitory activity against other enzyme classes.

Cyclooxygenase (COX) Inhibition:

Some imidazole derivatives have been designed as selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds typically feature a diarylheterocyclic structure.

Quantitative Biological Data of Structural Analogs

The following table summarizes the quantitative biological activity data for various derivatives and structural analogs of this compound. It is crucial to note that this data does not pertain to the parent compound itself but to its modified forms, providing an indication of the scaffold's potential.

| Compound Class | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 2-Phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 | Enzyme Inhibition | IC₅₀ = 1.65 ± 0.55 µM | [3] |

| 2,4-Diphenyl-1H-imidazole analogs | Cannabinoid Receptor 2 (CB2) | Agonist Activity | Potent agonist activity | [4] |

| 6-Arylimidazo[2,1-b][5][6][7]thiadiazoles | Various Cancer Cell Lines | Cytotoxicity | Potent activity | [8] |

| Pyrazolone derivatives of imidazole | Inflammation | In-vitro Anti-inflammatory | 75% inhibition | [9] |

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activity of compounds structurally related to this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

General Protocol:

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the kinase, substrate peptide, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specified temperature for a set duration. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay:

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

General Protocol:

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Directions

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data on this specific molecule is sparse, the extensive research on its derivatives and structural analogs highlights promising avenues for future investigation, particularly in the fields of oncology and infectious diseases. The 2-arylimidazole motif serves as an excellent starting point for the design of potent and selective inhibitors of various enzymes and receptors.

Future research should focus on the systematic biological evaluation of this compound itself to establish a baseline pharmacological profile. Furthermore, the synthesis and screening of focused libraries of its derivatives, guided by computational modeling and structure-activity relationship studies of related compounds, will be crucial in unlocking the full therapeutic potential of this promising chemical entity. This in-depth guide provides a foundational resource for researchers to embark on this exciting area of drug discovery.

References

- 1. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. Buy 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride | 61033-86-1 [smolecule.com]

- 8. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols: 4-(1H-imidazol-2-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(1H-imidazol-2-yl)aniline, a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Due to the limited availability of direct experimental procedures for this specific compound in published literature, this document presents a proposed synthetic protocol based on the well-established Debus-Radziszewski imidazole synthesis.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a versatile imidazole ring. The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of the aniline group provides a convenient handle for further chemical modifications, making this compound an attractive starting material for the synthesis of diverse molecular architectures, especially for the development of kinase inhibitors and other targeted therapeutics.[1]

Proposed Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Debus-Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-aminobenzaldehyde), and a source of ammonia (ammonium acetate).[2][3][4][5]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Glyoxal (40% aqueous solution)

-

4-Aminobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid or Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzaldehyde (1.0 eq), ammonium acetate (3.0-5.0 eq), and glacial acetic acid or ethanol as the solvent.

-

Stir the mixture at room temperature until the solids are partially dissolved.

-

Add glyoxal (40% aqueous solution, 1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The amino group of 4-aminobenzaldehyde is generally stable under these reaction conditions; however, protection of the amine may be considered if side reactions are observed.[6]

Quantitative Data (Representative)

Direct yield and characterization data for this compound are not widely reported. The following table presents representative data for the synthesis of 2-phenylimidazole using a similar Debus-Radziszewski approach, which can serve as an estimate for the synthesis of the target compound.

| Product | Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 2-Phenylimidazole | Benzaldehyde, Glyoxal, Ammonia | - | - | 12 | - | [2] |

| 2-Phenylimidazole Derivatives | Benzaldehyde derivatives, Benzil, Ammonium Acetate | Ethanol | Silicotungstic acid | 1 | up to 82 | [3] |

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. The aniline moiety serves as a key functional group for derivatization through various reactions.

Synthesis of Kinase Inhibitors

A significant application is in the synthesis of kinase inhibitors. The aniline nitrogen can be acylated, alkylated, or used in coupling reactions to introduce various pharmacophores that can interact with the ATP-binding site of kinases.[1][7]

Caption: Application of this compound in synthesis.

Experimental Protocol: Representative N-Acylation

Materials:

-

This compound

-

An appropriate acid chloride (e.g., benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10 minutes at 0 °C.

-

Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-acylated product.

This acylated product can then be further modified, for example, through cross-coupling reactions on an appropriately functionalized acylating agent, to generate a library of potential kinase inhibitors.

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | - |

| Molecular Weight | 159.19 g/mol | - |

| Appearance | Off-white to beige crystalline powder (predicted) | [6] |

| Melting Point | 71 °C (for 4-aminobenzaldehyde) | |

| Solubility | Soluble in polar solvents like water and ethanol (predicted for 4-aminobenzaldehyde) | [6] |

Note: Experimental data for the final product is limited; some data is based on the starting material 4-aminobenzaldehyde.

Conclusion

This compound is a promising building block for organic synthesis, offering a gateway to a wide range of complex molecules with potential biological activity. While direct synthetic protocols are scarce, the Debus-Radziszewski reaction provides a reliable and adaptable route for its preparation. The presence of a reactive aniline group makes it particularly suitable for the synthesis of libraries of compounds for drug discovery, most notably for the development of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and utilize this valuable compound in their synthetic endeavors.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]

- 3. caloongchem.com [caloongchem.com]

- 4. firsthope.co.in [firsthope.co.in]

- 5. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 4-(1H-imidazol-2-yl)aniline as a Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)aniline core, a unique heterocyclic structure, has emerged as a significant building block in medicinal chemistry. Its distinct arrangement, featuring a 2-substituted imidazole ring linked to an aniline moiety, provides a versatile scaffold for the development of novel therapeutic agents. The imidazole ring, a common motif in biologically active molecules, offers a rich tapestry of potential interactions with various enzymatic targets, while the aniline portion serves as a key anchor and a point for further chemical modification. This document provides an in-depth overview of the applications of this compound, detailed experimental protocols for the synthesis of key derivatives, and methodologies for their biological evaluation.

Therapeutic Applications and Biological Activity

The this compound scaffold has shown considerable promise in several therapeutic areas, most notably in oncology as a cornerstone for the development of potent kinase inhibitors. The structural features of this scaffold allow for its derivatives to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Beyond oncology, the inherent properties of the imidazole ring suggest potential applications in antimicrobial and anti-inflammatory drug discovery.

Oncology: Kinase Inhibition

Derivatives of this compound, particularly the 2,6-dichloro substituted variant, have been investigated as kinase inhibitors. These compounds are designed to compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) |

| A-1 | H | H | EGFR | 150 | A549 (Lung) | 2.5 |

| A-2 | Cl | H | EGFR | 75 | A549 (Lung) | 1.1 |

| A-3 | Cl | Cl | EGFR | 25 | A549 (Lung) | 0.4 |

| B-1 | H | H | Src | 200 | HCT116 (Colon) | 5.2 |

| B-2 | Cl | H | Src | 90 | HCT116 (Colon) | 2.8 |

| B-3 | Cl | Cl | Src | 35 | HCT116 (Colon) | 0.9 |

Note: The data presented in this table is illustrative and intended to represent the potential activity of compounds based on this scaffold. Actual experimental results may vary.

Antimicrobial Activity

The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents. While specific data for this compound derivatives is emerging, the broader class of 2-arylimidazole compounds has demonstrated antimicrobial potential.[1]

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| C-1 | H | H | 64 | >128 | 128 |

| C-2 | NO2 | H | 32 | 64 | 64 |

| C-3 | Cl | Cl | 16 | 32 | 32 |

Note: The data presented in this table is illustrative and based on the general activity of related compounds. Specific testing is required to confirm the activity of this compound derivatives.

Experimental Protocols

Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

This protocol outlines a multi-step synthesis for a key derivative of the this compound scaffold.

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

This initial step involves the dichlorination of p-nitroaniline.

-

Materials: p-Nitroaniline, Concentrated Hydrochloric Acid, Sodium Chlorate, Water, Ethanol, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 4-nitroaniline in concentrated hydrochloric acid.

-

Slowly add a solution of sodium chlorate in water while maintaining the reaction temperature below 30°C.

-

After the addition is complete, stir the mixture for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from glacial acetic acid or an ethanol/acetic acid mixture to obtain pure 2,6-dichloro-4-nitroaniline.

-

Step 2: Reduction of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-p-phenylenediamine

The nitro group of the intermediate is reduced to an amine.

-

Materials: 2,6-dichloro-4-nitroaniline, Ethanol or Acetic Acid, Tin(II) chloride dihydrate or Pd/C, Hydrogen gas (if using catalytic hydrogenation).

-

Procedure:

-

Suspend 2,6-dichloro-4-nitroaniline in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

-